3-amino-N-(2-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
Chemical Classification Within Heterocyclic Compounds
3-Amino-N-(2-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide belongs to the thieno[2,3-b]quinoline family, a subclass of fused heterocyclic compounds. Its structure combines a quinoline core (a bicyclic system with a benzene ring fused to a pyridine ring) with a thiophene ring, creating a tricyclic framework. The compound’s molecular formula (C₂₀H₁₉ClFN₃OS) reflects substitutions critical to its pharmacological profile:
- Amino group at position 3 for hydrogen bonding.
- Ethyl group at position 6 enhancing lipophilicity.
- 2-Chloro-4-fluorophenyl carboxamide at position 2 contributing to steric and electronic modulation.
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₉ClFN₃OS |
| Molecular Weight | 403.91 g/mol |
| IUPAC Name | This compound |
| Key Functional Groups | Amino, chloro, fluoro, carboxamide |
This classification places it among bioactive heterocycles known for interactions with biological targets such as kinases and transporters.
Historical Context of Thieno[2,3-b]Quinoline Derivatives in Medicinal Chemistry
Thieno[2,3-b]quinolines emerged in the late 20th century as scaffolds for drug discovery. Early synthetic routes, such as Vilsmeier-Haack cyclization (using POCl₃ and DMF), enabled access to 2-chloro-3-formylquinoline intermediates, which were further functionalized. By the 2000s, derivatives showed promise in:
- Anticancer research : Inhibition of EGFR tyrosine kinase (e.g., compound 9f with IC₅₀ = 0.5–3.2 µM).
- Antimicrobial applications : Thiophene-fused quinolines demonstrated activity against Gram-positive bacteria.
- Urea transporter (UT-A1) inhibition : Thienoquinolines like 8ay (IC₅₀ = 150 nM) were explored for diuretic potential.
The fusion of thiophene with quinoline improved planarity and π-stacking capacity , enhancing binding to hydrophobic enzyme pockets.
Rationale for Structural Modifications in Contemporary Research
Modern derivatization of thieno[2,3-b]quinolines focuses on optimizing pharmacokinetic and target-specific properties :
- Ethyl Group at Position 6 :
- Halogen Substituents (Cl/F) :
- Carboxamide Moiety :
Recent studies highlight molecular hybridization strategies, such as coupling thienoquinolines with chalcones, to dual-target EGFR and tubulin. For example, hybrid 9e showed 3-fold greater cytotoxicity than Erlotinib in melanoma cells.
Table 2: Impact of Key Structural Modifications
These modifications underscore the balance between steric optimization and electronic tuning required for advanced therapeutic agents.
Properties
IUPAC Name |
3-amino-N-(2-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3OS/c1-2-10-3-5-15-11(7-10)8-13-17(23)18(27-20(13)25-15)19(26)24-16-6-4-12(22)9-14(16)21/h4,6,8-10H,2-3,5,7,23H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDZDWYEJKLWGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=C(C=C4)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multiple steps, including the formation of the quinoline core, introduction of the thieno group, and subsequent functionalization with the amino, chloro, and fluoro substituents. Common synthetic routes include:
Cyclization Reactions: Formation of the quinoline core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the chloro and fluoro groups via nucleophilic substitution reactions.
Amidation Reactions: Formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group under oxidative conditions.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Nucleophilic substitution reactions involving the chloro and fluoro groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups at the chloro or fluoro positions .
Scientific Research Applications
3-amino-N-(2-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: Used in the development of therapeutic agents for various diseases, including cancer, infectious diseases, and neurological disorders.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.
Chemical Research: Studied for its unique chemical properties and potential as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-amino-N-(2-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs:
Key Research Findings and Trends
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (Cl, F, CF₃): Enhance binding to hydrophobic pockets in targets (e.g., enzymes or receptors) via halogen bonding or dipole interactions. The trifluoromethyl group in improves metabolic stability . Ethyl Group at Position 6: Common in active analogs (e.g., target compound, KuSaSch105), suggesting a role in stabilizing the thienoquinoline conformation . Methoxy Groups: While increasing solubility (), they may reduce membrane permeability due to higher polarity .
Structural Modifications and Selectivity :
- The 4-phenyl substitution in KuSaSch105 correlates with antiplasmodial activity, possibly due to enhanced π-π stacking with parasitic enzyme targets .
- Bromine () introduces steric hindrance, which may reduce off-target interactions but also limit access to compact binding sites .
Compounds lacking the ethyl group (e.g., ) exhibit lower molecular weights but may suffer from reduced stability in vivo .
Biological Activity
3-amino-N-(2-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, also known by its CAS number 625370-22-1, is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structural features:
- Molecular Formula : C20H19ClFN3OS
- Molecular Weight : 404.78 g/mol
- Structure : The compound features a thienoquinoline backbone with an amine and carboxamide functional groups that contribute to its biological properties.
The primary mechanism through which this compound exerts its effects is through the inhibition of specific tyrosine kinases. Notably:
- EGFR Inhibition : The compound acts as an irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal receptor 2 (HER2) tyrosine kinases. This inhibition is crucial for reducing tumor growth in cancers that exhibit overexpression of these receptors .
Biological Activity and Research Findings
Numerous studies have evaluated the biological activity of this compound across various cancer cell lines:
-
Antitumor Activity :
- In vitro studies have shown that this compound exhibits significant cytotoxic effects against several human tumor cell lines including MCF-7 (breast cancer) and PC3 (prostate cancer). For instance, IC50 values were reported in the low micromolar range, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
-
Structure-Activity Relationship (SAR) :
- Research has highlighted a correlation between the structure of related compounds and their biological activities. Modifications in the side chains have been shown to enhance or diminish antitumor efficacy. For example, analogs with different substituents on the quinoline ring demonstrated varied potency against cancer cells .
- Case Studies :
Data Tables
The following table summarizes key findings from various studies regarding the biological activity of the compound:
Q & A
Q. How can researchers design robust controls for mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
